

BTK Signaling Pathway and Vecabrutinib Mechanism

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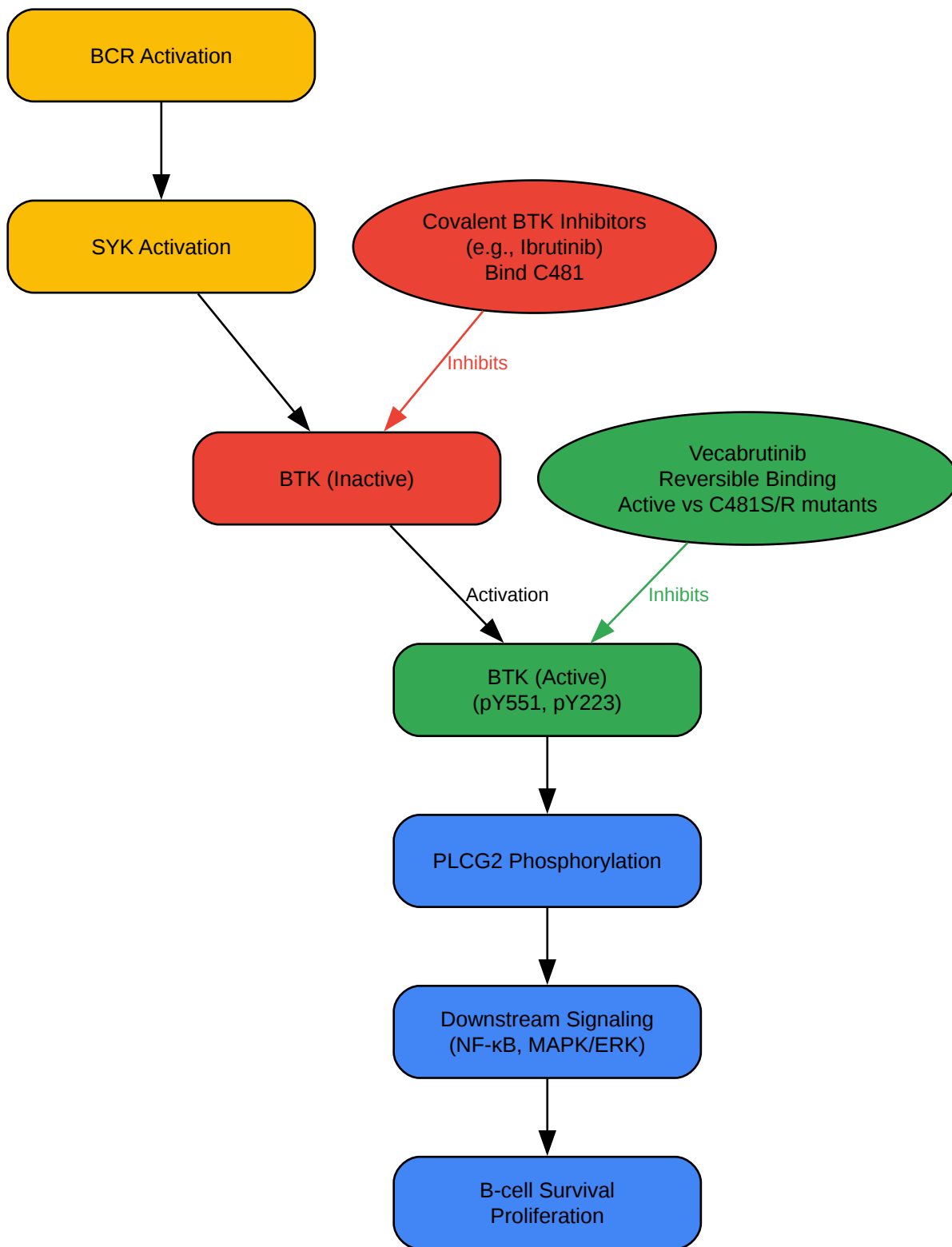
Compound Focus: Vecabrutinib

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BTK is a crucial cytoplasmic protein tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which regulates B-cell development, differentiation, and survival [1] [2]. **Vecabrutinib** is a reversible, highly selective BTK inhibitor that does not rely on covalent binding to Cysteine 481 (C481), allowing it to inhibit both wild-type and C481-mutant BTK [3] [4].



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Experimental Protocols for Target Engagement Assessment

TR-FRET-Based BTK Occupancy Assay

This method is recommended for direct, quantitative assessment of target engagement, adapted from established protocols for other BTK inhibitors [5] [6].

- **Cell Lysis Preparation**

- **PBMC Isolation:** Isolate PBMCs from whole blood using Ficoll density gradient centrifugation [5].
- **Lymph Node/Bone Marrow Cells:** Mechanically dissociate tissue samples and filter through 70µm cell strainers to create single-cell suspensions [5].
- **Lysis Buffer:** Use 0.34% NP-40 cell lysis buffer supplemented with protease and phosphatase inhibitors [5].
- **Lysate Preparation:** Lysate cells at 25,000 cells/µL concentration for 1 hour at room temperature [5].

- **TR-FRET Assay Setup**

- **Detection Antibodies:** Use terbium (Tb)-conjugated anti-BTK antibody as energy donor, and D2-labeled anti-BTK antibody as acceptor [5].
- **Free BTK Detection:** Include biotinylated tirabrutinib (or alternative reversible binder for **vecabrutinib** studies) with G2-conjugated streptavidin for competitive measurement of unoccupied BTK [5].
- **Plate Format:** 384-well low-volume white non-binding surface plates [5].
- **Sample Volume:** 4µL of cell lysate per well [5].
- **Incubation:** Incubate reaction for 2-4 hours at room temperature protected from light [5].

- **Measurement and Calculation**

- **Readout:** Measure time-resolved fluorescence at λ_{ex} 332 nm/ λ_{em} 486 nm and 515 nm [5].
- **TR-FRET Ratio:** Calculate ratio of fluorescence at 515 nm to 486 nm [5].
- **BTK Occupancy Calculation:**

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where Free BTK is measured from the competitive binding signal and Total BTK is measured from the direct antibody binding signal [5].

Functional Signaling Inhibition Assays

- **Phospho-Flow Cytometry for BCR Signaling**
 - **Cell Stimulation:** Treat CLL cells or B-cell lines with **vecabrutinib** (0.1 nM - 10 μ M) for 2 hours, followed by BCR cross-linking with anti-IgM for 5-15 minutes [3].
 - **Fixation and Permeabilization:** Fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with ice-cold methanol for 30 minutes [3].
 - **Staining:** Incubate with fluorescently conjugated antibodies against pBTK, pPLCG2, pERK, and pS6 for 1 hour at room temperature [3].
 - **Analysis:** Acquire data on flow cytometer and analyze using FlowJo software. Calculate % inhibition relative to DMSO-treated stimulated controls [3].
- **Reverse Phase Protein Array (RPPA) for Comprehensive Signaling Analysis**
 - **Sample Preparation:** Treat cells with 1 μ M **vecabrutinib** for 24 hours, prepare lysates in RPPA lysis buffer [3].
 - **Array Printing:** Spot lysates onto nitrocellulose-coated slides using automated arrayer [3].
 - **Antibody Probing:** Probe with validated primary antibodies against 258 signaling proteins, followed by secondary antibodies [3].
 - **Data Analysis:** Use SuperCurve R package for signal normalization and quantification. Identify significantly altered pathways using Ingenuity Pathway Analysis [3].

Data Interpretation and Troubleshooting

- **Key Biomarkers for Vecabrutinib Activity:** Monitor phosphorylation of ERK and S6K, which show consistent and substantial decreases across wild-type and mutant BTK cell lines [3].
- **BTK Occupancy Validation:** For reversible inhibitors like **vecabrutinib**, ensure rapid processing of samples to prevent drug dissociation during preparation [7].
- **Tissue Occupancy Prediction:** Apply QSP modeling to estimate BTK occupancy in lymph nodes and bone marrow where direct measurement is challenging [7].
- **Mutation-Specific Considerations:** **Vecabrutinib** maintains activity against BTK C481S and C481R mutants – confirm using engineered cell lines or patient-derived samples [3].

Summary of Key Quantitative Findings for Vecabrutinib

| Parameter | Value | Context |
|---|--------------|---|
| Biochemical IC ₅₀ | 3 nM | Against WT BTK [3] |
| PLCy2 Phosphorylation IC ₅₀ | 13 ± 6 nM | In Ramos Burkitt lymphoma cells [3] |
| Whole Blood BTK Inhibition IC ₅₀ | 50 ± 39 nM | High variability (range: 2.8-216 nM) [3] |
| Effective Cellular Concentration | 0.1 - 1.0 μM | For phospho-ERK inhibition in MEC-1 CLL cells [3] |
| Primary CLL Cell Death | 0 - 21% | After 24h treatment, higher in BTKWT vs mutants [3] |

Professional Application Notes

- **Assay Selection Guidance:** The TR-FRET occupancy assay provides the most direct measurement of target engagement for **vecabrutinib**, while functional signaling assays (phospho-flow, RPPA) confirm downstream biological effects [5] [3].
- **Clinical Translation:** **Vecabrutinib**'s reversible binding mechanism and activity against resistance mutations position it as a promising therapeutic option for patients who have developed resistance to covalent BTK inhibitors [3] [4].
- **Tissue Penetration Considerations:** Implement QSP modeling approaches to predict BTK occupancy in lymphoid tissues where direct measurement is challenging but clinically relevant [7].

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